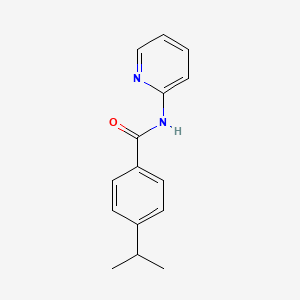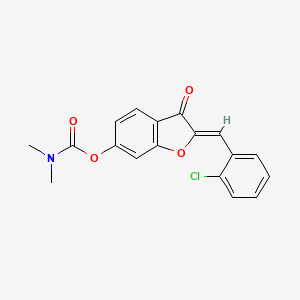![molecular formula C21H22ClN3O3 B2518076 N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride CAS No. 1189994-34-0](/img/structure/B2518076.png)
N-(3,4-dimethoxyphenethyl)-2-methylbenzofuro[3,2-d]pyrimidin-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives typically involves multi-step reactions, starting from different precursors such as carboxylic acids, amines, or nitriles. For example, the synthesis of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines and their analogues was achieved via microwave-accelerated condensation and Dimroth rearrangement of starting anilines with N'-(2-cyanoaryl)-N,N-dimethylformimidamides . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was performed by coupling phenylmethanamine with a chloro-substituted pyrimidine .
Molecular Structure Analysis
The molecular structures of these compounds are characterized by the presence of a pyrimidin-4-amine core, which can be further substituted with various functional groups to enhance biological activity. Crystal structure determination and density functional theory (DFT) calculations are often used to analyze the geometry, bond lengths, and angles of these molecules . The presence of substituents on the aromatic systems can influence the molecular conformation and intermolecular interactions, as seen in the crystal packing of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine .
Chemical Reactions Analysis
The pyrimidin-4-amine derivatives undergo various chemical reactions, including condensation, cyclization, and nucleophilic substitution, to yield the final products with potential biological activities. For instance, the nucleophilic substitution of a chloro-substituted pyrazolo[3,4-d]pyrimidine with methylamine selectively produced a 4-substituted product . The reactivity of these compounds can be influenced by the position of substituents, as demonstrated by the ortho effect in mass spectrometric behavior of N-(pyrimidin-4-yl)aminobenzoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological applications. Theoretical calculations, including HOMO-LUMO energy levels and molecular electrostatic potential (MEP), provide insights into the electronic properties and reactivity of these compounds . The antibacterial activity of these derivatives is also influenced by their chemical structure, as seen in the potential antibacterial agent 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, many pyrimidopyrimidine derivatives have shown a wide range of biological activities and are used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3.ClH/c1-13-23-19-15-6-4-5-7-16(15)27-20(19)21(24-13)22-11-10-14-8-9-17(25-2)18(12-14)26-3;/h4-9,12H,10-11H2,1-3H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIDYQOMHXYASZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCC3=CC(=C(C=C3)OC)OC)OC4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2517994.png)




![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)




![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)